molecular formula C11H14O2 B055424 Ethyl 2-phenylpropionate CAS No. 113085-12-4

Ethyl 2-phenylpropionate

Cat. No.: B055424
CAS No.: 113085-12-4
M. Wt: 178.23 g/mol
InChI Key: UTUVIKZNQWNGIM-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpropionate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 2-phenylpropanoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-phenylpropionate can be synthesized through the esterification of 2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Another method involves the reaction of ethyl phenylacetate with iodomethane in the presence of a base like diisopropylamine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products Formed:

    Oxidation: 2-phenylpropanoic acid.

    Reduction: 2-phenylpropanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-phenylpropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-phenylpropionate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-phenylpropanoic acid and ethanol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released 2-phenylpropanoic acid can then participate in various biochemical pathways .

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester with a similar structure but different properties.

    Ethyl benzoate: Another aromatic ester with a benzene ring but differing in the position of the ester group.

    Methyl butyrate: An ester with a different alkyl group, used in flavorings and fragrances.

Uniqueness: Ethyl 2-phenylpropionate is unique due to its specific structure, which combines the aromatic ring with a propionate ester group. This combination imparts distinct chemical and physical properties, making it valuable in both research and industrial applications .

Properties

IUPAC Name

ethyl 2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVIKZNQWNGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862976
Record name Benzeneacetic acid, .alpha.-methyl-, ethyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2510-99-8
Record name Ethyl 2-phenylpropionate
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Record name Benzeneacetic acid, alpha-methyl-, ethyl ester
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Record name Ethyl 2-phenylpropanoate
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Record name Benzeneacetic acid, .alpha.-methyl-, ethyl ester
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Record name Ethyl 2-phenylpropionate
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Synthesis routes and methods I

Procedure details

Under N2 atmosphere, a solution of ethyl phenylacetate (800.0 g, 4.87 mol) in anhydrous THF (6.4 L) was cooled to −40° C. and a solution of LDA (2.0 M in heptane/THF, ethylbenzene, 2.43 L, 4.86 mol) was added dropwise over 30 min. The reaction mixture was stirred for 1 h, and methyl iodide (968 g, 6.82 mol) was added dropwise over 20 min, followed by the addition of DMPU (320 mL). After 1 h, the reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured into water (6.4 L) and extracted with ethyl acetate (3×1.6 L). The combined organic layers were washed with saturated aqueous NH4Cl solution (1.6 L), 1 N HCl (1.6 L), saturated aqueous NaHCO3 solution (1.6 L), and saturated aqueous NaCl solution (1.6 L). The solution was dried over MgSO4 and concentrated in vacuo. The residue was distilled in high vacuo to give 202 (620.0 g, 72%) as a colorless oil. Bp 55-60° C./0.2 Torr (lit. (Shiner, V. J. et al. J. Am. Chem. Soc. 1961, 83, 593-598) by 59-60° C./0.3 Torr). 1H NMR (CDCl3): δ 7.36-7.18 (m, 5 H), 4.11 (m, 2 H), 3.69 (q, 1 H, J=7.1), 1.49 (d, 3 H, J=7.1), 1.19 (t, 3 H, J=7.1). 13C NMR (CDCl3): δ 174.44, 140.73, 128.57, 127.48, 127.04, 60.66, 45.59, 18.66, 14.16.
Quantity
800 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Name
Quantity
2.43 L
Type
reactant
Reaction Step Two
Quantity
968 g
Type
reactant
Reaction Step Three
Name
Quantity
320 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.4 L
Type
solvent
Reaction Step Five
Name
Yield
72%

Synthesis routes and methods II

Procedure details

Dissolve 2-phenylpropionic acid (30 g) in 2B ethanol (100 mL and add anhydrous HCl (10 g). Allow to sit for 48-72 hours, evaporate the solvent in vacuo and purify by distillation to give ethyl 2-phenylpropionate (31 g); bp 100 C at 6 mmm.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dissolve 2-phenylpropionic acid (30 g) in 2 B ethanol (100 mL and add anhydrous HCl (10 g). Allow to sit for 48-72 hours, evaporate the solvent in vacuo and purify by distillation to give ethyl 2-phenylpropionate (31 g); bp 100 C. at 6 mm.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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